molecular formula C10H7F15O B1304132 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol CAS No. 25600-66-2

1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol

Cat. No.: B1304132
CAS No.: 25600-66-2
M. Wt: 428.14 g/mol
InChI Key: LWCLGUDCFDTQBF-UHFFFAOYSA-N
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Description

1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol is a fluorinated alcohol compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol typically involves the fluorination of decanol derivatives. One common method is the direct fluorination of decanol using elemental fluorine under controlled conditions. This process requires careful handling due to the reactivity of fluorine gas.

Industrial Production Methods

Industrial production of this compound often employs electrochemical fluorination (ECF) or telomerization processes. ECF involves the electrolysis of a suitable precursor in the presence of hydrogen fluoride, leading to the formation of the desired fluorinated alcohol. Telomerization, on the other hand, involves the reaction of a telogen (such as tetrafluoroethylene) with an alcohol to produce the fluorinated product.

Chemical Reactions Analysis

Types of Reactions

1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

    Oxidation: Formation of perfluorinated ketones or carboxylic acids.

    Reduction: Formation of perfluorinated alkanes.

    Substitution: Formation of perfluorinated halides or esters.

Scientific Research Applications

1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant or surface modifier due to its low surface energy and chemical resistance.

    Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.

    Medicine: Investigated for potential use in drug delivery systems due to its unique properties.

    Industry: Utilized in the production of coatings, lubricants, and other materials requiring high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol is primarily related to its fluorinated structure. The presence of multiple fluorine atoms creates a highly electronegative environment, which can influence molecular interactions and stability. This compound can interact with various molecular targets, including proteins and lipids, altering their properties and functions.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine: Another fluorinated compound with similar properties but different functional groups.

    3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyltrimethoxysilane: A fluorinated silane used in surface treatments.

Uniqueness

1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol is unique due to its specific fluorination pattern and the presence of a hydroxyl group. This combination imparts distinct properties, such as high thermal stability, chemical resistance, and the ability to form hydrogen bonds, making it valuable in various applications.

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F15O/c11-4(12,2-1-3-26)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h26H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCLGUDCFDTQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F15O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382621
Record name 7:3 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25600-66-2
Record name 7:3 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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